N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate
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Overview
Description
N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its long alkyl chains, which contribute to its surface-active properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by anion exchange to introduce the tetrafluoroborate anion. The reaction conditions often include:
Quaternization: The tertiary amine is reacted with an alkyl halide (e.g., dodecyl bromide) in the presence of a solvent such as acetonitrile or ethanol. The reaction is typically carried out at elevated temperatures (50-80°C) to ensure complete quaternization.
Anion Exchange: The resulting quaternary ammonium bromide is then subjected to anion exchange using a tetrafluoroborate salt (e.g., sodium tetrafluoroborate) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to maintain consistent reaction conditions and optimize yield.
Purification: The product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the long alkyl chains are relatively inert, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds, while oxidation can produce corresponding alcohols or carboxylic acids.
Scientific Research Applications
N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents, fabric softeners, and disinfectants due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This property is particularly useful in antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties but shorter alkyl chains.
Tetrabutylammonium Bromide: A quaternary ammonium compound with shorter butyl chains, used as a phase transfer catalyst.
Uniqueness
N,N,N-Tridodecyldodecan-1-aminium tetrafluoroborate is unique due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting lipid membranes. This distinguishes it from other quaternary ammonium compounds with shorter alkyl chains.
Properties
CAS No. |
91234-68-3 |
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Molecular Formula |
C48H100BF4N |
Molecular Weight |
778.1 g/mol |
IUPAC Name |
tetradodecylazanium;tetrafluoroborate |
InChI |
InChI=1S/C48H100N.BF4/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;2-1(3,4)5/h5-48H2,1-4H3;/q+1;-1 |
InChI Key |
WDWHCDWBIBBBDH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
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